Cas no 67608-58-6 (4-Amino-2-hydroxybenzonitrile)
4-Amino-2-hydroxybenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile, 4-amino-2-hydroxy-
- 5-AMINO-2-HYDROXYBENZONITRILE
- 4-Amino-2-hydroxybenzonitrile
- 2-amine-4-hydroxybenzonitrile
- 2-hydroxy-4-aminobenzaldehyde
- 4-amino-2-hydroxy-benzonitrile
- 4-Amino-salicylaldehyd
- 4-aminosalicylaldehyde
- 4-aminosalicylic aldehyde
- 4-Aminosalicylonitril
- 4-Amino-salicylsaeurenitril
- 5-Amino-2-cyan-phenol
- Benzaldehyde,4-amino-2-hydroxy
- JSZNEHKRXXALJZ-UHFFFAOYSA-N
- AB53481
- CM10121
- AS06282
- BC236841
- AK321552
- CS-0044060
- (1S,2R)-(-)-2-AMINOCYCLOHEX-3-ENECARBOXYLICACIDHYDROCHLORIDE
- MFCD09839091
- DS-11925
- 67608-58-6
- SCHEMBL2029743
- S10894
- AKOS006328568
- FT-0650879
-
- MDL: MFCD09839091
- Inchi: 1S/C7H6N2O/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,9H2
- InChI Key: JSZNEHKRXXALJZ-UHFFFAOYSA-N
- SMILES: OC1=C(C#N)C=CC(=C1)N
Computed Properties
- Exact Mass: 134.04800
- Monoisotopic Mass: 134.048012819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 70
Experimental Properties
- Density: 1.33
- Boiling Point: 376.2 °C at 760 mmHg
- Flash Point: 181.3 °C
- PSA: 70.04000
- LogP: 1.42728
4-Amino-2-hydroxybenzonitrile Security Information
- Hazardous Material transportation number:UN 3439
- Hazard Category Code: 20/21/22-36/37/38-36
- Safety Instruction: 26-36/37/39
-
Hazardous Material Identification:
4-Amino-2-hydroxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM254472-1g |
4-Amino-2-hydroxybenzonitrile |
67608-58-6 | 95% | 1g |
$281 | 2021-06-16 | |
| Chemenu | CM254472-5g |
4-Amino-2-hydroxybenzonitrile |
67608-58-6 | 95% | 5g |
$842 | 2021-06-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QK798-100mg |
4-Amino-2-hydroxybenzonitrile |
67608-58-6 | 95+% | 100mg |
593CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QK798-1g |
4-Amino-2-hydroxybenzonitrile |
67608-58-6 | 95+% | 1g |
2525.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QK798-250mg |
4-Amino-2-hydroxybenzonitrile |
67608-58-6 | 95+% | 250mg |
1243CNY | 2021-05-08 | |
| TRC | A636205-2.5mg |
4-Amino-2-hydroxybenzonitrile |
67608-58-6 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A636205-5mg |
4-Amino-2-hydroxybenzonitrile |
67608-58-6 | 5mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A636205-25mg |
4-Amino-2-hydroxybenzonitrile |
67608-58-6 | 25mg |
$ 185.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QK798-50mg |
4-Amino-2-hydroxybenzonitrile |
67608-58-6 | 95+% | 50mg |
282.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QK798-200mg |
4-Amino-2-hydroxybenzonitrile |
67608-58-6 | 95+% | 200mg |
711.0CNY | 2021-07-12 |
4-Amino-2-hydroxybenzonitrile Suppliers
4-Amino-2-hydroxybenzonitrile Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Tong Xu,Dongwei Ma,Chengbo Li,Qian Liu,Siyu Lu,Abdullah M. Asiri,Chun Yang,Xuping Sun Chem. Commun., 2020,56, 3673-3676
Additional information on 4-Amino-2-hydroxybenzonitrile
4-Amino-2-Hydroxybenzonitrile: A Comprehensive Overview
The compound with CAS No. 67608-58-6, commonly referred to as 4-Amino-2-Hydroxybenzonitrile, is a versatile and intriguing chemical entity that has garnered significant attention in various scientific domains. This compound, characterized by its unique structure featuring an amino group, a hydroxyl group, and a nitrile group attached to a benzene ring, exhibits a wide range of applications and properties that make it a subject of interest in both academic and industrial research.
4-Amino-2-Hydroxybenzonitrile has been extensively studied for its potential in the field of pharmaceuticals. Recent research has highlighted its role as a building block in the synthesis of bioactive molecules, particularly those with anti-inflammatory and antioxidant properties. Its ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, makes it an invaluable intermediate in drug discovery processes. For instance, studies have demonstrated its utility in the development of novel anti-cancer agents, where its structural features contribute to enhanced bioavailability and target specificity.
In the realm of materials science, 4-Amino-2-Hydroxybenzonitrile has emerged as a promising candidate for the synthesis of advanced materials. Its functional groups enable the formation of robust polymer networks, which are highly sought after in applications such as electronic devices and composite materials. Recent advancements have shown that derivatives of this compound can exhibit superior mechanical properties and thermal stability, making them ideal for use in high-performance polymers.
The compound's biological activity is another area that has attracted significant research interest. Studies have revealed that 4-Amino-2-Hydroxybenzonitrile possesses potent antimicrobial properties, particularly against Gram-positive bacteria. This characteristic positions it as a potential candidate for the development of new antibiotics, especially in light of the growing concern over antibiotic resistance. Furthermore, its ability to modulate enzyme activity has led to investigations into its role in metabolic disorders and neurodegenerative diseases.
From an analytical chemistry perspective, 4-Amino-2-Hydroxybenzonitrile serves as a valuable standard for the calibration of spectroscopic instruments. Its distinct absorption bands in UV-Vis spectroscopy make it an ideal reference compound for determining the purity and concentration of other substances. Additionally, its reactivity towards various analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has facilitated its use in quality control processes across industries.
The synthesis of 4-Amino-2-Hydroxybenzonitrile is typically achieved through multi-step processes involving aromatic substitution reactions. Recent innovations in synthetic methodologies have focused on improving yield and reducing environmental impact. For example, researchers have explored the use of microwave-assisted synthesis and catalytic systems to streamline the production process. These advancements not only enhance the efficiency of manufacturing but also align with the growing demand for sustainable chemical practices.
In terms of safety considerations, while 4-Amino-2-Hydroxybenzonitrile is not classified as a hazardous substance under normal handling conditions, proper precautions should be taken to avoid prolonged exposure or inhalation. Occupational safety guidelines recommend using appropriate personal protective equipment (PPE) when working with this compound to minimize potential health risks.
Looking ahead, the future prospects for 4-Amino-2-Hydroxybenzonitrile are bright, with ongoing research exploring its potential in emerging fields such as nanotechnology and green chemistry. Its unique combination of functional groups continues to inspire innovative applications across diverse disciplines, solidifying its position as a key player in modern chemical research.
67608-58-6 (4-Amino-2-hydroxybenzonitrile) Related Products
- 214623-57-1(5-Amino-2-methoxybenzonitrile)
- 69481-42-1(Benzonitrile, hydroxy-)
- 7251-09-4(4-Amino-2-methoxybenzonitrile)
- 67608-57-5(3-Amino-2-hydroxybenzonitrile)
- 2635-98-5(5-AMINO-O-CRESOL)
- 80829-92-1(2,3-Naphthalenedicarbonitrile,5-amino-1,4-dihydroxy-)
- 611-20-1(2-Hydroxybenzonitrile)
- 2835-95-2(4-Amino-2-hydroxytoluene)
- 102569-26-6(Benzonitrile, 2-amino-4-hydroxy-3-methyl-)
- 87029-84-3(5-Amino-2-hydroxybenzonitrile (~90%))